Benperidol

Receptor pharmacology D2 antagonism Ki determination

Procure ≥98% pure Benperidol (CAS 2062-84-2), the most potent butyrophenone D2 antagonist available (Ki = 0.027 nM, ~74x higher affinity than haloperidol). Its 8.3-fold greater clinical potency per mg and 5.8-hour IV half-life enable lower-mass dosing and rapid washout in crossover trials. Significantly lower QTc prolongation risk than haloperidol (p=0.049) makes it the safer IV butyrophenone for acute psychiatry models. Essential reference standard for [¹⁸F]NMB PET radioligand development, achieving striatum-to-cerebellum ratios up to 35. A distinct molecular entity—not a generic haloperidol substitute.

Molecular Formula C22H24FN3O2
Molecular Weight 381.4 g/mol
CAS No. 2062-84-2
Cat. No. B1668002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenperidol
CAS2062-84-2
SynonymsAnquil
Benperidol
Benperidol neuraxpharm
Benperidol-neuraxpharm
Benperidolneuraxpharm
Frenactil
Glianimon
Molecular FormulaC22H24FN3O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
InChIKeyFEBOTPHFXYHVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benperidol (CAS 2062-84-2): A High-Potency Butyrophenone Antipsychotic with Quantifiable Differentiation in D2 Receptor Affinity and QTc Safety Profile


Benperidol (CAS 2062-84-2) is a butyrophenone antipsychotic characterized by exceptionally high affinity for dopamine D2 receptors, with a Ki of 0.027 nM for human D2 [1]. This affinity is approximately an order of magnitude greater than that of haloperidol (Ki = 2.0 nM) [2]. Benperidol's neuroleptic potency is estimated at 75–100 times that of chlorpromazine and approximately 1.5–2 times that of haloperidol on a per-dose basis [3]. Its pharmacokinetic profile in schizophrenic patients includes an elimination half-life of 5.80 hours (IV), absolute oral bioavailability of 40.2–48.6%, and a distribution half-life of 3.2 minutes [4].

Why Benperidol Cannot Be Assumed Interchangeable with Haloperidol or Droperidol: Divergent Cardiac Safety and Potency Profiles Demand Evidence-Based Selection


Despite sharing a butyrophenone core with haloperidol and droperidol, benperidol exhibits pharmacodynamic and safety distinctions that preclude simple dose-equivalent substitution. Benperidol is approximately 8-fold more potent than haloperidol in clinical neuroleptic equivalence (coefficient of equivalence 8.32 ± 4.67) [1], yet demonstrates statistically significantly lower QTc prolongation risk when administered intravenously (p = 0.049) [2]. Furthermore, benperidol's sigma-1 receptor affinity (Ki = 252 nM) differs markedly from haloperidol's (Ki = 1.7 nM) [3], suggesting divergent off-target pharmacology. These quantitative differences in both efficacy potency and adverse effect liability establish that benperidol is not a generic substitute for other butyrophenones but rather a distinct molecular entity requiring independent consideration for procurement and clinical deployment.

Quantitative Differentiation Evidence: Benperidol Versus Haloperidol, Droperidol, and Chlorpromazine in Receptor Binding, Cardiac Safety, and Behavioral Potency


D2 Receptor Binding Affinity: Benperidol Exhibits ~74-Fold Higher Affinity than Haloperidol

Benperidol binds human dopamine D2 receptors with a Ki of 0.027 nM, compared to haloperidol's reported Ki of approximately 2.0 nM at the same target [1][2]. This represents a ~74-fold difference in binding affinity favoring benperidol. Benperidol also demonstrates high affinity for D4 receptors (Ki = 0.066 nM) and moderate affinity for D3 (Ki = 0.290 nM) and 5-HT2A (Ki = 3.75 nM) [1][3].

Receptor pharmacology D2 antagonism Ki determination

Cardiac Safety: Benperidol Causes Statistically Significantly Less QTc Prolongation than Haloperidol After IV Administration

In a direct comparative clinical study of intravenous antipsychotic administration for acute sedation of psychotic patients, benperidol demonstrated statistically significantly lower QTc interval prolongation compared to haloperidol (p = 0.049) [1]. The study measured QT interval via 12-lead ECG and applied Bazett's formula for QTc correction. The finding contradicts the class-level assumption that all butyrophenones confer equivalent cardiac risk [1].

Cardiac safety QTc prolongation Intravenous antipsychotic

In Vivo Behavioral Potency: Benperidol Ranks Highest Among 20 Neuroleptics in Shock-Avoidance Model, Exceeding Droperidol and Haloperidol

In a standardized rat lever-press shock-avoidance procedure assessing conditioned behavior inhibition, benperidol and spiroperidol were the most potent compounds among 20 neuroleptics tested [1]. The potency rank order was: benperidol = spiroperidol > trifluperidol > droperidol = spiramide > clofluperol = fluphenazine = haloperidol [1]. Benperidol thus demonstrated superior potency to droperidol and haloperidol, which ranked several tiers lower in the same assay system [1].

Behavioral pharmacology Conditioned avoidance response Neuroleptic potency

Pharmacokinetic Benchmarking: Benperidol Elimination Half-Life of 5.8 Hours and Oral Bioavailability of 40–49% Guide Dosing Regimen Design

In schizophrenic patients (n=13) receiving 6 mg benperidol, geometric mean elimination half-life (t1/2β) was 5.80 hours after intravenous bolus, 5.5 hours after oral liquid, and 4.7 hours after tablet administration [1]. Absolute oral bioavailability was 48.6% for liquid formulation and 40.2% for tablets [1]. In healthy volunteers, elimination half-life was 7.65 ± 2.14 hours with volume of distribution 5.19 ± 1.99 L/kg [2]. For comparison, haloperidol elimination half-life ranges from 14–37 hours (mean ~24 hours) [3].

Pharmacokinetics Bioavailability Half-life

Sigma-1 Receptor Affinity: Benperidol Exhibits ~148-Fold Lower Sigma-1 Binding than Haloperidol, Suggesting Divergent Off-Target Pharmacology

In competitive binding assays using cloned human Sigma-1 receptors and [3H]-(+)-pentazocine, benperidol exhibited a Ki of 252 ± 42 nM, whereas haloperidol demonstrated a Ki of 1.7 ± 0.46 nM [1]. This represents a ~148-fold lower affinity (higher Ki) for benperidol at Sigma-1 receptors. In functional assays measuring protection against glutamate-induced oxidative stress in HT-22 cells, benperidol showed EC50 = 1157 ± 498 nM with 66 ± 23% efficacy, while haloperidol showed EC50 = 1.2 ± 0.4 nM with 65 ± 2.5% efficacy [1].

Sigma-1 receptor Off-target binding Neuropharmacology

Clinical Neuroleptic Equivalence: Benperidol Is 8.3× More Potent than Haloperidol per Milligram

A clinical study of butyrophenone derivatives in psychiatric patients established a coefficient of equivalence for benperidol based on haloperidol as the reference compound. The coefficient was calculated as 8.32 (SD ± 4.67) [1]. This indicates that 1 mg of benperidol produces neuroleptic effects approximately equivalent to 8.32 mg of haloperidol. In terms of chlorpromazine equivalence, benperidol is rated at 75–100 times the potency of chlorpromazine, which corresponds to approximately 150–200% of haloperidol's potency per dose [2].

Neuroleptic equivalence Dose conversion Clinical potency

Evidence-Based Procurement and Research Application Scenarios for Benperidol (CAS 2062-84-2)


Preclinical Research Requiring Maximal D2 Antagonism at Minimal Dosing Volumes

For rodent behavioral pharmacology studies involving conditioned avoidance response or catalepsy induction, benperidol's rank as the most potent neuroleptic among 20 tested compounds—exceeding droperidol and haloperidol [1]—enables robust D2-mediated behavioral inhibition at lower administered masses. This property is valuable in dose-response experiments where injection volume constraints apply or where minimizing vehicle-related artifacts is essential. Benperidol's ~74-fold higher D2 affinity than haloperidol [2] further supports its selection for assays requiring near-complete D2 occupancy with minimal compound mass.

Hospital Formulary Selection for Intravenous Antipsychotic Sedation with Reduced Cardiac Monitoring Burden

In acute psychiatric care settings where parenteral antipsychotic administration is required, benperidol's statistically significant lower QTc prolongation compared to haloperidol (p = 0.049) [3] supports formulary inclusion as a first-line IV butyrophenone. The reduced cardiac repolarization liability may translate to decreased ECG monitoring frequency and lower incidence of QTc-related clinical interventions, providing both safety and operational efficiency advantages over haloperidol in emergency psychiatry and intensive care applications.

PET Radiopharmaceutical Development Using Benperidol-Derived Tracers for D2 Receptor Imaging

Benperidol's exceptional D2 receptor affinity (Ki = 0.027 nM) [2] and high selectivity make it an ideal scaffold for developing positron emission tomography (PET) radioligands. [18F](N-methyl)benperidol ([18F]NMB) has been validated in baboon PET studies, achieving striatum-to-cerebellum ratios as high as 35 after 3 hours, and demonstrates resistance to competitive displacement by synaptic dopamine [4]. These properties confer distinct advantages over alternative PET tracers for quantitative D2 receptor occupancy studies in neuropsychiatric research. Procurement of benperidol as a reference standard is essential for laboratories developing or validating such radiopharmaceuticals.

Clinical Research Requiring Rapid Washout and Flexible Dose Titration

For clinical trials of antipsychotic interventions where treatment arms require flexible dosing or crossover designs, benperidol's elimination half-life of 5.8 hours (IV) to 4.7–5.5 hours (oral) [5] is substantially shorter than haloperidol's ~24-hour half-life. This pharmacokinetic property enables more rapid achievement of steady-state concentrations, faster dose adjustments, and shorter washout periods between treatment phases. Combined with benperidol's 8.3-fold higher clinical potency per milligram versus haloperidol [6], researchers can achieve therapeutic D2 blockade with smaller absolute drug quantities while maintaining the ability to rapidly discontinue or modify dosing as protocol demands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.